molecular formula C30H27BO2 B3135359 Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)- CAS No. 400607-34-3

Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-

Cat. No.: B3135359
CAS No.: 400607-34-3
M. Wt: 430.3 g/mol
InChI Key: BKDSFOWDYKAUBN-UHFFFAOYSA-N
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Description

Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis and have applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, typically involves the use of 9,9-dimethyl-2-bromofluorene as the starting material. The bromine atom is removed using a strong base such as n-butyllithium to form the corresponding phenyl lithium reagent. This intermediate is then reacted with trimethyl borate or triisopropyl borate, followed by the addition of an acid to promote the 1,2-migration of boron, resulting in the formation of the desired boronic acid .

Chemical Reactions Analysis

Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, strong bases like n-butyllithium, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, can be compared with other similar boronic acids, such as:

The uniqueness of Boronic acid, B-(9,9,9’,9’-tetramethyl[2,2’-bi-9H-fluoren]-7-yl)-, lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications in synthesis and research.

Properties

IUPAC Name

[7-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27BO2/c1-29(2)25-8-6-5-7-21(25)22-12-9-18(15-26(22)29)19-10-13-23-24-14-11-20(31(32)33)17-28(24)30(3,4)27(23)16-19/h5-17,32-33H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDSFOWDYKAUBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177919
Record name B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400607-34-3
Record name B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400607-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(9,9,9′,9′-Tetramethyl[2,2′-bi-9H-fluoren]-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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